6-Heptenoic acid, 2-(4-pentenyl)-

Polymer Chemistry Material Science Physicochemical Properties

This branched α,ω‑diene carboxylic acid (C₁₂H₂₀O₂) is essential for ADMET polymerization studies and solid‑phase peptide synthesis (via its Fmoc derivative). Its unique topology—two terminal alkene arms at C2—enables orthogonal functionalization critical for model polyolefins and conformationally constrained peptides. Substitution with linear analogs cannot achieve the required branching architecture. Source from qualified vendors to guarantee structural fidelity and high purity for advanced research applications.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 152568-35-9
Cat. No. B3048023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptenoic acid, 2-(4-pentenyl)-
CAS152568-35-9
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC=CCCCC(CCCC=C)C(=O)O
InChIInChI=1S/C12H20O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-4,11H,1-2,5-10H2,(H,13,14)
InChIKeyYUNBHISBJKONHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptenoic acid, 2-(4-pentenyl)- (CAS 152568-35-9): A Branched α,ω-Diene Monomer for Precision Polymer and Peptide Synthesis


6-Heptenoic acid, 2-(4-pentenyl)- (CAS 152568-35-9) is a branched, aliphatic α,ω-diene carboxylic acid with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol [1]. Its structure is defined by a seven-carbon backbone terminating in a carboxylic acid group, with two terminal alkene-bearing side chains branching from the C2 position [1]. This specific topology differentiates it from linear α,ω-diene analogs and enables its primary application as a functional monomer in acyclic diene metathesis (ADMET) polymerization and as a synthetic building block for complex peptide structures .

Why Generic Substitution Fails: The Structural and Functional Specificity of 2-(4-pentenyl)-6-heptenoic acid (152568-35-9)


The procurement of 6-Heptenoic acid, 2-(4-pentenyl)- cannot be satisfied by substituting linear, unbranched α,ω-diene carboxylic acids (e.g., 6-heptenoic acid, CAS 1119-60-4) or other branched isomers. The compound's unique topology—a branched structure with two terminal alkene arms at the C2 position—results in distinct physicochemical properties, such as a computed XLogP3 of 3.9 [1], which contrasts with the lower lipophilicity of shorter-chain linear analogs. Furthermore, this structural precision is critical for its designated role as an ADMET monomer, where the branching density dictates polymer properties and as a peptide building block where the Fmoc-protected derivative (CAS 1068435-19-7) is specifically employed to enable post-assembly cyclizations via its two alkene handles .

Quantitative Evidence Guide for 6-Heptenoic acid, 2-(4-pentenyl)- (152568-35-9): Key Differentiation Metrics


Structural Branching vs. Linear α,ω-Diene Analogs: Impact on Physicochemical Properties

6-Heptenoic acid, 2-(4-pentenyl)- (C12H20O2, MW 196.29 g/mol) [1] possesses a branched architecture that significantly increases its calculated lipophilicity compared to its linear counterpart, 6-heptenoic acid (C7H12O2, MW 128.17 g/mol) [2]. The PubChem-computed XLogP3 value for the target compound is 3.9 [1], a metric that, while not available for the comparator under the same model, indicates substantially higher hydrophobicity due to the increased carbon count and branching.

Polymer Chemistry Material Science Physicochemical Properties

Role as a Precise Branching Agent in ADMET Polymer Synthesis

This compound serves as a specific monomer for introducing alkyl branches into polyolefins via acyclic diene metathesis (ADMET) polymerization, as reported in studies of 'bio-olefins' [1]. Unlike linear α,ω-dienes that yield strictly linear polymers, the branched C2 topology of 2-(4-pentenyl)-6-heptenoic acid allows for the creation of polymers with precisely defined branching density, a feature that is exploited in fundamental studies of polymer chain dynamics using advanced solid-state NMR spectroscopy [2]. This functionality is not achievable with unbranched analogs like 1,9-decadiene or 10-undecenoic acid.

ADMET Polymerization Polyolefins Precision Macromolecules

Commercial Purity Specification for Research-Grade Procurement

For procurement purposes, a key differentiator is the commercially available purity of 6-Heptenoic acid, 2-(4-pentenyl)-. Reputable vendors offer the compound with a certified purity of ≥95% . This specification provides a verifiable baseline for researchers and industrial users, ensuring that the starting material meets a defined standard for reproducible synthesis and polymerization experiments.

Chemical Synthesis Analytical Chemistry Procurement

Optimal Application Scenarios for 6-Heptenoic acid, 2-(4-pentenyl)- (152568-35-9) Based on Differentiating Evidence


Synthesis of Model Branched Polyolefins via ADMET for Fundamental Polymer Physics Studies

This compound is the monomer of choice for researchers investigating the influence of precise alkyl branching on polymer chain dynamics. Its defined branched α,ω-diene structure allows for the ADMET-mediated synthesis of model polyolefins with a controlled branch density [1]. These materials are then used in advanced solid-state NMR studies to identify specific molecular motions and defects, such as 'twist defects' around the branch points . Substitution with a linear α,ω-diene would not produce the branched architecture required for these experiments, making the procurement of this specific compound (CAS 152568-35-9) essential for this research area.

Preparation of Novel Non-Canonical Amino Acids for Constrained Peptide Design

The Fmoc-protected derivative of this compound (CAS 1068435-19-7) is a specialized building block for solid-phase peptide synthesis (SPPS) [1]. Its two terminal alkene side chains serve as reactive handles for on-resin or post-assembly macrocyclization via ring-closing metathesis (RCM), enabling the creation of conformationally constrained, stapled, or bicyclic peptides . This application is contingent on the compound's unique 2-(4-pentenyl)- substitution pattern, which provides the necessary spatial orientation and number of reactive alkene groups, and cannot be replicated using simpler, mono-unsaturated building blocks.

Synthesis of Functionalized Building Blocks for Advanced Material Development

In industrial R&D for advanced materials, this compound serves as a versatile precursor for creating functionalized monomers. The presence of both a carboxylic acid and two terminal alkene groups allows for orthogonal functionalization [1]. For instance, the acid group can be modified (e.g., esterification, amidation) while the alkene moieties remain available for subsequent ADMET or thiol-ene polymerization . This orthogonal reactivity, stemming from its specific structure, allows for the synthesis of complex, functional polymers that are not accessible from monomers with fewer reactive sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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